molecular formula CF3O3SSn+ B7768709 Tin(2+); trifluoromethanesulfonate

Tin(2+); trifluoromethanesulfonate

Cat. No.: B7768709
M. Wt: 267.78 g/mol
InChI Key: IZICSWRWPHAWLH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(2+); trifluoromethanesulfonate can be synthesized through the reaction of tin(2+) chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

SnCl2+2CF3SO3H(CF3SO3)2Sn+2HCl\text{SnCl}_2 + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow (\text{CF}_3\text{SO}_3)_2\text{Sn} + 2 \text{HCl} SnCl2​+2CF3​SO3​H→(CF3​SO3​)2​Sn+2HCl

The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is then dried and packaged under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Tin(2+); trifluoromethanesulfonate is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, enones, and aromatic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

    Aldol Reactions: β-hydroxy carbonyl compounds

    Michael Reactions: Michael adducts

    Cycloaddition Reactions: Five-membered ring compounds

    Friedel-Crafts Reactions: Acylated or alkylated aromatic compounds

Mechanism of Action

The mechanism of action of tin(2+); trifluoromethanesulfonate involves its role as a Lewis acid. It coordinates with electron-rich species, such as carbonyl groups, to activate them towards nucleophilic attack. This activation facilitates various organic reactions, including aldol and Michael reactions . The compound’s ability to stabilize reaction intermediates and transition states is crucial for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Tin(2+) chloride
  • Tin(2+) iodide
  • Tin(2+) fluoride
  • Zinc trifluoromethanesulfonate
  • Copper(2+) trifluoromethanesulfonate

Uniqueness

Tin(2+); trifluoromethanesulfonate is unique due to its high Lewis acidity and stability under anhydrous conditions. Unlike other tin(2+) compounds, it is highly soluble in organic solvents, making it suitable for a wide range of organic synthesis reactions . Its trifluoromethanesulfonate groups also provide additional stability and reactivity compared to other halide or pseudohalide tin(2+) compounds .

Properties

IUPAC Name

tin(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Sn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICSWRWPHAWLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Sn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O3SSn+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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